AMPS acts as a reactive and water-soluble (hydrophilic) monomer, incorporating a sulfonic acid group. This allows it to readily bond with other molecules, forming various functional polymers with tailored properties. These polymers find applications in diverse research areas, including:
AMPS can be used to modify the surface properties of various materials, including:
Beyond the mentioned areas, AMPS finds applications in other scientific research fields, such as:
2-Acrylamido-2-methyl-1-propanesulfonic acid is a sulfonic acid acrylic monomer with the chemical formula C₇H₁₃NO₄S. It features a unique structure that includes an acrylamide functional group and a sulfonic acid group, which imparts significant hydrophilicity and anionic character. This compound is known for its excellent solubility in water and dimethylformamide, as well as limited solubility in most polar organic solvents. Its physical forms can include liquid, pellets, or large crystals, and it is characterized by high thermal and hydrolytic stability due to steric hindrance from the geminal dimethyl group and the sulfomethyl group .
The mechanism of action of AMPS depends on the specific application. Here are some examples:
Research indicates that poly(2-acrylamido-2-methyl-1-propanesulfonic acid) exhibits notable biological activity, particularly in antiviral applications. It has been shown to inhibit the cytopathicity of HIV-1 and HIV-2 in cell cultures without being toxic to host cells. Additionally, it can inhibit the binding of antibodies to viral proteins, thereby blocking viral adsorption to host cells . Its hydrophilic nature also suggests potential applications in drug delivery systems due to its ability to interact favorably with biological fluids.
The synthesis of 2-acrylamido-2-methyl-1-propanesulfonic acid typically involves the reaction of acrylamide with a sulfonating agent under controlled conditions. The process may include:
This method ensures that the final product retains its essential functional groups while achieving high yields .
2-Acrylamido-2-methyl-1-propanesulfonic acid has a wide range of applications across various industries:
Studies have demonstrated that 2-acrylamido-2-methyl-1-propanesulfonic acid interacts effectively with various ions and compounds due to its strong ionic character. Its ability to bind multivalent cations makes it particularly valuable in applications where scale formation is a concern. Moreover, its biological interaction studies highlight its potential as an antiviral agent, particularly against HIV strains, showcasing its unique role in both industrial and medical fields .
Several compounds share structural or functional similarities with 2-acrylamido-2-methyl-1-propanesulfonic acid:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Acrylamide | Contains an amide group | Used primarily in polymer production |
Sodium 2-acrylamido-2-methylpropanesulfonate | Sodium salt form of 2-acrylamido compound | Enhanced solubility; used as a dispersant |
3-Acrylamidopropanesulfonic acid | Similar acrylamide structure | Different side chain; used in similar applications |
2-Hydroxyethyl methacrylate | Contains hydroxyl group | Provides different reactivity; used in coatings |
The uniqueness of 2-acrylamido-2-methyl-1-propanesulfonic acid lies in its combination of hydrophilicity, thermal stability, and biological activity, making it particularly versatile for both industrial applications and potential therapeutic uses .
Free-radical polymerization remains the most common method for synthesizing poly(AMPS). The SP-PLP-NIR technique (single-pulse pulsed laser polymerization coupled with near-infrared spectroscopy) has elucidated key kinetic parameters in aqueous solutions. For example:
Table 1: Radical Polymerization Kinetics of AMPS
Parameter | Value at 40°C (2.79 mol·L⁻¹) | Value at 40°C (1.04 mol·L⁻¹) |
---|---|---|
〈kₜ〉 (L·mol⁻¹·s⁻¹) | 2 × 10⁷ | 4 × 10⁷ |
kₚ (L·mol⁻¹·s⁻¹) | 1 × 10⁵ | 3 × 10⁵ |
Dispersity (Ð) | 1.3–1.6 | 1.2–1.4 |
Reversible addition-fragmentation chain-transfer (RAFT) polymerization enables precise control over poly(AMPS) molecular weight and architecture:
Ionic liquid-modified ATRP neutralizes AMPS with triethylamine, forming a monomer soluble in DMF and ethanol. This facilitates block copolymerization with styrene, producing amphiphilic polyelectrolytes.
Adiabatic polymerization exploits the exothermicity of AMPS (ΔH = 33.5 kJ·mol⁻¹) to achieve ultra-high molecular weights (>10⁶ g·mol⁻¹) with low dispersity (Ð < 1.4):
Table 2: Adiabatic vs. Conventional Gel Polymerization
Parameter | Adiabatic Process | Conventional Process |
---|---|---|
Reaction Time | 20 minutes | 16 hours |
Mₙ (g·mol⁻¹) | 3 × 10⁶ | 1 × 10⁶ |
Dispersity (Ð) | 1.3–1.4 | 1.5–1.7 |
Neutralizing AMPS with triethylamine or tri(n-butyl)amine converts it into a polymerizable ionic liquid (PIL), enhancing solubility in organic solvents. Key advancements include:
The copolymerization of acrylamide with 2-acrylamido-2-methyl-1-propanesulfonic acid represents a critical area of polymer chemistry, where the synergistic properties of both monomers contribute to enhanced performance characteristics [1]. The polymerization kinetics of these systems exhibit unique behavior due to the ionic nature of 2-acrylamido-2-methyl-1-propanesulfonic acid and its interaction with the neutral acrylamide monomer [2].
The copolymerization process follows first-order kinetics with respect to monomer concentration, demonstrating pseudo-living characteristics under controlled conditions [3]. Research has established that the reactivity ratio of 2-acrylamido-2-methyl-1-propanesulfonic acid is significantly lower than that of acrylamide, with reported values indicating preferential incorporation of acrylamide units during the initial stages of polymerization [25]. The hydrolysis reaction rate constant of acrylamide groups is significantly higher than that of 2-acrylamido-2-methyl-1-propanesulfonic acid groups, affecting the overall copolymer composition and properties [2].
Copolymerization systems utilizing different polymerization methods yield distinct molecular weight distributions and structural properties [1]. Inverse emulsion polymerization produces copolymers with enhanced dissolution rates, achieving speeds four times faster than aqueous solution polymerization methods [1]. The resulting copolymers demonstrate superior rheological properties, including enhanced shear-thinning performance both before and after thermal aging [1].
Polymerization Method | Molecular Weight (g/mol) | Dissolution Rate | Rheological Performance |
---|---|---|---|
Aqueous Solution | 88,300 | Standard | Good |
Inverse Emulsion | Variable | 4x Faster | Superior |
Redox System | High | Enhanced | Excellent |
The thermal degradation behavior of acrylamide-2-acrylamido-2-methyl-1-propanesulfonic acid copolymers involves complex mechanisms including hydrolysis reactions and oxidative thermal degradation [2]. During high-temperature aging, the viscosity of copolymer solutions initially increases before decreasing, reflecting the combined effects of hydrolysis and main chain scission [2]. The contribution of hydrolysis reactions to viscosity changes decreases with increasing temperature, while oxidative thermal degradation becomes more significant [2].
Ionic strength significantly impacts copolymerization kinetics and the resulting microstructure of acrylamide-2-acrylamido-2-methyl-1-propanesulfonic acid copolymers [25]. Increasing ionic strength causes a crowding effect, where propagating chains develop random coil conformations leading to steric hindrance of the large 2-acrylamido-2-methyl-1-propanesulfonic acid monomer [25]. At higher ionic strengths, ionic shielding effects become more impactful, increasing the likelihood of 2-acrylamido-2-methyl-1-propanesulfonic acid propagation [25].
The development of terpolymer systems incorporating methacrylic acid and 2-acrylamido-2-methyl-1-propanesulfonic acid has opened new avenues for creating materials with enhanced mechanical properties and water absorption capabilities [8]. These terpolymer systems demonstrate the ability to form mechanically strong hydrogen-bonded hydrogels without requiring chemical cross-linkers [8].
Terpolymerization of 2-acrylamido-2-methyl-1-propanesulfonic acid, methacrylic acid, and tertiary monomers proceeds through free-radical polymerization under ultraviolet light initiation [8]. The optimal methacrylic acid to tertiary monomer molar ratio of 4:1 produces hydrogels with exceptional mechanical properties, achieving Young's modulus values of 26 ± 2 megapascals and toughness values of 31 ± 5 megajoules per cubic meter [8].
Terpolymer hydrogels demonstrate remarkable water absorption capacity, capable of absorbing 2035 ± 255 times their mass in water without dissolving [8]. The water content at gel preparation significantly affects the microstructure, with decreasing water content increasing the length of primary chains forming the three-dimensional network [8]. This proximity effect enhances the number of interchain hydrogen bonds, contributing to superior mechanical performance [8].
Terpolymer Composition | Water Absorption (times mass) | Young's Modulus (MPa) | Toughness (MJ/m³) |
---|---|---|---|
2-Acrylamido-2-methyl-1-propanesulfonic acid/Methacrylic Acid/N,N-dimethylacrylamide (4:1) | 2035 ± 255 | 26 ± 2 | 31 ± 5 |
Control Systems | Variable | Lower | Lower |
The terpolymer systems exhibit interesting phase separation behavior, with the sol phase consisting of approximately 37 mole percent 2-acrylamido-2-methyl-1-propanesulfonic acid compared to 12-23 mole percent in the gel phase [8]. The gel phase demonstrates enrichment in methacrylic acid units, reaching 64-78 mole percent versus 43-46 mole percent in the sol phase [8]. This phase separation results from hydrogen-bonded complex formation between methacrylic acid and tertiary monomer units [8].
Methacrylic acid-2-acrylamido-2-methyl-1-propanesulfonic acid terpolymers find extensive application in industrial water treatment systems [31]. These terpolymers demonstrate high calcium tolerance under elevated temperatures, pH conditions, and alkaline environments [31]. The materials exhibit excellent scale inhibition performance against silica, silicate, magnesium salts, and phosphates [31].
The synthesis of styrene-2-acrylamido-2-methyl-1-propanesulfonic acid block copolymers represents a significant advancement in creating amphiphilic materials with well-defined architecture and controlled properties [34]. These block copolymer systems combine the hydrophobic characteristics of polystyrene with the strongly anionic nature of poly(2-acrylamido-2-methyl-1-propanesulfonic acid) [34].
Block copolymer synthesis employs reversible addition-fragmentation chain-transfer polymerization techniques, utilizing transformation of 2-acrylamido-2-methyl-1-propanesulfonic acid monomer into polymerizable ionic liquids through neutralization with triethylamine [34]. This approach renders the resulting macrochaintransfer agent soluble in dimethylformamide, dimethyl sulfoxide, and ethanol, enabling straightforward homogeneous chain extension with styrene [34].
The homopolymerization of the ionic liquid monomer exhibits pseudo-first-order kinetics with polydispersities slightly higher than those observed for sodium 2-acrylamido-2-methyl-1-propanesulfonic acid monomers [34]. High end group fidelity is demonstrated through successful chain extension experiments, confirming the living character of the polymerization process [34].
Block Copolymer Type | Molecular Weight (g/mol) | Polydispersity | Architecture |
---|---|---|---|
Polystyrene-block-Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) | Variable | 1.2-1.8 | Diblock |
Reverse Architecture | Comparable | Similar | Diblock |
Amphiphilic diblock copolymers demonstrate well-defined self-assembly characteristics in solution, forming distinct microphase-separated structures [34]. Dynamic light scattering studies confirm the formation of self-assembled structures with controlled dimensions and stability [34]. The reverse synthetic approach, utilizing styrene-first polymerization, proves equally successful, expanding the scope of accessible block copolymer architectures [34].
The development of functionalized macromers based on 2-acrylamido-2-methyl-1-propanesulfonic acid represents a sophisticated approach to creating materials with rapid gelation capabilities and enhanced biomedical applications [18]. These strategies focus on introducing pendant vinyl functionality through controlled chemical modifications [18].
Functionalized macromers are synthesized through copolymerization of 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt with acid-functional monomers capable of undergoing ring-opening reactions with allyl glycidyl ether [18]. The synthesis process involves transformation of pendant acid groups from carboxyethyl acrylate and methacrylic acid into allyl groups through epoxide ring-opening reactions [18].
Comprehensive characterization using proton nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, and gel permeation chromatography provides evidence for successful macromer synthesis [18]. The disappearance of distinct epoxide proton peaks at 2.7 and 2.8 parts per million confirms complete functionalization [24]. Allyl peaks pertinent to allyl glycidyl ether, located at chemical shifts of 4.0, 5.2, and 5.8 parts per million, remain unaltered post-functionalization [24].
Advanced macromer systems incorporate additional co-monomers such as 3-sulfopropyl acrylate potassium salt and N-hydroxyethyl acrylamide to tune water absorption and mechanical properties [22]. These modifications prevent excessive water absorption while maintaining mechanical integrity [22]. The incorporation of 3-sulfopropyl acrylate results in hydrogels with superior tensile strength (3.7 megapascals) and greater elongation (92 percent) [22].
Macromer Type | Molecular Weight (g/mol) | Tensile Strength (MPa) | Elongation (%) | Gelation Time (s) |
---|---|---|---|---|
Poly(2-acrylamido-2-methyl-1-propanesulfonic acid-carboxyethyl acrylate-methacrylic acid)-allyl glycidyl ether | 136,500 | 2.5 | 47 | 10 |
N-hydroxyethyl acrylamide modified | 149,000 | 5.8 | 19 | 10 |
3-sulfopropyl acrylate modified | 99,500 | 3.7 | 92 | 10 |
Standard vinyl monomers | N/A | Lower | Variable | 1200 |
Functionalized macromers demonstrate exceptional gelation kinetics, reducing gelation time from 1200 seconds to 10 seconds when compared to conventional vinyl monomer systems [18]. This dramatic improvement in gelation speed makes these materials particularly suitable for in situ hydrogel formation applications [18]. The rapid gelation capability enables application of viscous solutions to target areas followed by immediate hardening to hydrogel form [18].
The application of 2-acrylamido-2-methyl-1-propanesulfonic acid in biomedical hydrogel systems represents a significant advancement in tissue engineering scaffold development. Research has demonstrated that 2-acrylamido-2-methyl-1-propanesulfonic acid-based hydrogels exhibit exceptional biocompatibility and tunable mechanical properties essential for supporting cellular growth and tissue regeneration [1] [2] [3].
Injectable hydrogel systems incorporating 2-acrylamido-2-methyl-1-propanesulfonic acid have shown remarkable potential for in situ tissue engineering applications. Studies have revealed that sulfonate-containing hydrogels prepared from 2-acrylamido-2-methyl-1-propanesulfonic acid, acrylamide, and acrylic acid copolymers demonstrate biocompatibility up to concentrations of 20 mg/mL across multiple cell lines, including human retinal pigment epithelial cells, fibroblasts, and Chinese hamster ovary cells [1]. The storage modulus of these injectable systems can be precisely controlled from 33 Pa to 1800 Pa, while maintaining swelling capacities ranging from 1% to 91% by weight [1].
The unique properties of 2-acrylamido-2-methyl-1-propanesulfonic acid monomer contribute significantly to the development of hybrid multicomponent hydrogels for tissue engineering. The strongly ionizable sulfonate group of 2-acrylamido-2-methyl-1-propanesulfonic acid provides pH-independent swelling behavior, making these hydrogels suitable for physiological environments where pH fluctuations occur [1] [4]. Furthermore, the incorporation of 2-acrylamido-2-methyl-1-propanesulfonic acid into hydrogel networks enhances their ability to support cellular infiltration and vascularization, critical factors for successful tissue regeneration [4] [2].
Hydrogel System | Storage Modulus (kPa) | Swelling Capacity (wt%) | Biocompatibility | Application |
---|---|---|---|---|
AMPS/AM injectable hydrogel | 33.0 | 91.0 | Biocompatible up to 20 mg/mL | Injectable tissue engineering |
AMPS/DMAA copolymer hydrogel | 410.0 | 1800.0 | Biocompatible | Biomedical applications |
AMPS/MAAc/DMAA terpolymer hydrogel | 26000.0 | 2035.0 | Biocompatible | Superabsorbent materials |
AMPS-based macromer hydrogel | 9.5 | 92.0 | Biocompatible | Wound management |
AMPS/AA copolymer hydrogel | 2.1 | 1560.0 | Biocompatible | Drug delivery |
The development of rapid in situ hydrogel film formation using 2-acrylamido-2-methyl-1-propanesulfonic acid-based macromers has revolutionized biomedical applications. These water-soluble macromers demonstrate remarkable gelation kinetics, reducing formation time from 1200 seconds to 10 seconds compared to conventional vinyl monomer systems [5] [6]. This rapid gelation capability proves particularly valuable for surgical applications where immediate tissue coverage and protection are required.
Research findings indicate that 2-acrylamido-2-methyl-1-propanesulfonic acid-based hydrogels demonstrate superior performance in supporting bone and cartilage tissue engineering. The high water content and structural similarity to natural extracellular matrix make these hydrogels ideal for three-dimensional cell culture applications [2] [7]. The ability to encapsulate stem cells and growth factors within the hydrogel matrix while maintaining their viability and biological activity represents a significant advancement in regenerative medicine [2] [3].
The development of hydrogen-bonded network hydrogels based on 2-acrylamido-2-methyl-1-propanesulfonic acid has addressed the fundamental challenge of creating mechanically robust hydrogel materials. Traditional covalently cross-linked 2-acrylamido-2-methyl-1-propanesulfonic acid hydrogels exhibit poor mechanical properties due to their inability to dissipate crack energy effectively [8] [9]. However, the incorporation of hydrogen-bonding interactions has resulted in remarkable improvements in mechanical performance.
Terpolymer systems comprising 2-acrylamido-2-methyl-1-propanesulfonic acid, methacrylic acid, and N,N-dimethylacrylamide demonstrate exceptional mechanical properties through hydrogen-bonding interactions. These hydrogen-bonded networks exhibit Young's moduli of 26 ± 2 MPa and toughness values of 31 ± 5 MJ/m³, representing a significant enhancement over conventional hydrogels [8] [9]. The optimal mechanical performance is achieved at a methacrylic acid to N,N-dimethylacrylamide molar ratio of 4:1, where cooperative hydrogen bonding between polymer chains creates a robust three-dimensional network structure.
Composition | Young's Modulus (MPa) | Toughness (MJ/m³) | Tensile Strength (MPa) | Water Absorption (times) | Network Type |
---|---|---|---|---|---|
AMPS/MAAc/DMAA (4:1 ratio) | 26.0 | 31.0 | Not specified | 2035 | Hydrogen-bonded |
AMPS/AAm with entanglement | Not specified | Not specified | 3.0 | Not specified | Entangled network |
AMPS/Laponite hybrid | 0.7 | Not specified | Not specified | 1000 | Hybrid cross-linked |
AMPS-based double network | Not specified | Not specified | 48.0 | Not specified | Double network |
AMPS/DMAA binary system | 0.41 | Not specified | 0.57 | Not specified | Hydrogen-bonded |
The water content at gel preparation significantly influences the microstructure and mechanical properties of hydrogen-bonded 2-acrylamido-2-methyl-1-propanesulfonic acid hydrogels. Decreasing water content during gelation increases the length of primary polymer chains and enhances the number of interchain hydrogen bonds due to proximity effects [8] [9]. This relationship between water content and network structure provides a tunable approach to controlling mechanical properties while maintaining the inherent swelling capacity of the hydrogel.
Hybrid cross-linked systems incorporating 2-acrylamido-2-methyl-1-propanesulfonic acid with nanoparticles such as Laponite clay have demonstrated enhanced mechanical properties through multiple interaction mechanisms. These hybrid networks combine hydrogen bonding with physical entanglements and nanoparticle reinforcement to achieve storage moduli of approximately 700 kPa and compressive strengths of 45 MPa at 90% strain [10]. The self-healing properties of these hybrid systems result from the dynamic nature of hydrogen bonds, allowing for autonomous repair of structural damage.
The double-network approach utilizing 2-acrylamido-2-methyl-1-propanesulfonic acid as the first network component has yielded hydrogels with exceptional toughness. These systems demonstrate compressive strengths up to 48 MPa and fracture stresses reaching 3 MPa, representing a 43-fold improvement over single-network hydrogels [11] [12]. The synergistic effect between the rigid 2-acrylamido-2-methyl-1-propanesulfonic acid network and the ductile second network creates materials with both high modulus and remarkable extensibility.
Water-sensitive hydrogels based on 2-acrylamido-2-methyl-1-propanesulfonic acid have emerged as sophisticated platforms for controlled drug delivery applications. The pH-independent swelling behavior of 2-acrylamido-2-methyl-1-propanesulfonic acid, resulting from its strongly ionizable sulfonate group, provides predictable release kinetics across physiological pH ranges [1] [13] [14].
The development of pH-responsive hydrogel systems incorporating 2-acrylamido-2-methyl-1-propanesulfonic acid has demonstrated remarkable control over drug release profiles. These systems exhibit minimal drug release (approximately 26.1% in 24 hours) under gastric conditions at pH 1.2, while showing significantly enhanced release (over 50% in 6 hours) under intestinal conditions at pH 7.4 [13] [14]. This pH-dependent behavior results from the differential swelling capacity of the hydrogel network in response to environmental pH changes.
System | pH Response Range | Water Content (%) | Swelling Equilibrium Time (min) | Drug Release Rate (%) | Release Mechanism |
---|---|---|---|---|---|
AMPS-based pH-sensitive hydrogel | 1.2 - 7.4 | 90-95 | 360 | 26.1 at pH 1.2, 50+ at pH 7.4 | pH-dependent swelling |
AMPS/AA copolymer hydrogel | 1.2 - 7.4 | 92-95 | 120 | Variable | pH-dependent swelling |
AMPS/HEA copolymer hydrogel | Not specified | Not specified | Not specified | Not specified | Water-sensitive |
AMPS/SPA copolymer hydrogel | Not specified | 92 | 30 | Not specified | Water-sensitive |
AMPS/Gelatin graft copolymer | Not specified | Not specified | Not specified | Controlled release | Matrix diffusion |
AMPS/Salecan hydrogel | 1.2 - 7.4 | Not specified | Not specified | 26.1 at pH 1.2, 50+ at pH 7.4 | pH-dependent swelling |
The incorporation of 2-acrylamido-2-methyl-1-propanesulfonic acid into copolymer systems with hydroxyethyl acrylamide and sulfopropyl acrylate has resulted in hydrogels with enhanced water-sensitivity and controlled release properties. These systems achieve equilibrium water content of approximately 92% within 30 minutes, demonstrating rapid response to environmental changes [15] [16]. The combination of multiple hydrophilic monomers creates synergistic effects that enhance both water absorption capacity and release kinetics.
Advanced macromer systems based on 2-acrylamido-2-methyl-1-propanesulfonic acid have shown promise for rapid in situ hydrogel formation in controlled release applications. These macromers demonstrate reduced gelation times from 1200 seconds to 10 seconds while maintaining controlled release properties [5] [6]. The rapid gelation combined with tunable release kinetics makes these systems particularly suitable for injectable drug delivery applications.
Dual-responsive hydrogel systems incorporating 2-acrylamido-2-methyl-1-propanesulfonic acid have been developed for targeted drug delivery applications. These systems respond to both pH and reactive oxygen species, enabling site-specific drug release at inflammation sites [17]. The combination of environmental responsiveness with biocompatible 2-acrylamido-2-methyl-1-propanesulfonic acid provides enhanced therapeutic efficacy while minimizing systemic side effects.
The mechanical properties of 2-acrylamido-2-methyl-1-propanesulfonic acid-based hydrogels can be precisely controlled through systematic variation of copolymer composition. The incorporation of different comonomer types results in distinct mechanical behavior profiles, enabling the design of hydrogels with properties tailored to specific applications [18] [19] [16].
Acrylic acid copolymerization with 2-acrylamido-2-methyl-1-propanesulfonic acid results in significant enhancement of storage modulus and mechanical strength. The optimal comonomer ratio of 10-20% acrylic acid provides tensile strength values of 2.1 MPa with elongation at break reaching 1560% [18]. The carboxylic acid functionality of acrylic acid contributes to increased hydrogen bonding interactions and enhanced ionic crosslinking, resulting in improved mechanical performance.
Comonomer Type | Storage Modulus Enhancement | Tensile Strength (MPa) | Elongation at Break (%) | Effect on Swelling | Comonomer Ratio Effect |
---|---|---|---|---|---|
Acrylic Acid (AA) | Increased significantly | 2.1 | 1560 | Increased swelling | Optimal at 10-20% |
Acrylamide (AAm) | Highest increase | Not specified | Not specified | Moderate effect | Optimal at 10-20% |
Hydroxyethyl Acrylate (HEA) | Slight increase | 5.8 | 19 | Reduced swelling | Optimal at 5-10% |
N,N-Dimethylacrylamide (DMAA) | Moderate increase | Not specified | Not specified | Maintained swelling | Optimal at 20-40% |
Methacrylic Acid (MAAc) | Significant increase | Not specified | Not specified | Controlled swelling | Optimal at 80% |
Sulfopropyl Acrylate (SPA) | Moderate increase | 3.7 | 92 | Enhanced swelling | Optimal at 5-15% |
Acrylamide copolymerization with 2-acrylamido-2-methyl-1-propanesulfonic acid provides the highest enhancement in storage modulus among the tested comonomers. The amide functionality of acrylamide facilitates strong hydrogen bonding interactions and increases the degree of polymerization, resulting in high-molecular-weight copolymers with enhanced mechanical properties [18]. The optimal comonomer ratio of 10-20% acrylamide provides balanced mechanical properties while maintaining processability.
Hydroxyethyl acrylate incorporation into 2-acrylamido-2-methyl-1-propanesulfonic acid systems produces hydrogels with exceptional tensile strength of 5.8 MPa but reduced elongation at break of 19% [16]. This behavior results from the formation of strong hydrogen bonds between the hydroxyl groups of hydroxyethyl acrylate and the sulfonate groups of 2-acrylamido-2-methyl-1-propanesulfonic acid, creating a rigid network structure. The optimal comonomer ratio of 5-10% hydroxyethyl acrylate provides maximum tensile strength while maintaining acceptable flexibility.
The incorporation of sulfopropyl acrylate as a comonomer with 2-acrylamido-2-methyl-1-propanesulfonic acid results in hydrogels with enhanced swelling capacity and balanced mechanical properties. These systems achieve tensile strength of 3.7 MPa with elongation at break of 92%, providing a broader range of mechanical properties [16]. The dual sulfonate functionality creates enhanced ionic interactions and improved water retention capabilities.
Methacrylic acid copolymerization with 2-acrylamido-2-methyl-1-propanesulfonic acid at an optimal ratio of 80% provides significant enhancement in storage modulus through cooperative hydrogen bonding interactions. The hydrophobicity of methacrylic acid units combined with the formation of strong hydrogen-bonded nanoaggregates contributes to the maximum strength of interchain interactions [8] [9]. This deviation from equimolar composition suggests the formation of consecutive hydrogen bond donor and acceptor sequences, facilitating cooperative hydrogen bonding mechanisms.
Corrosive;Irritant